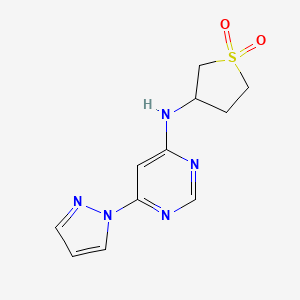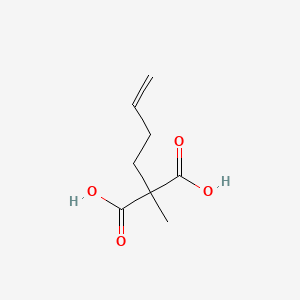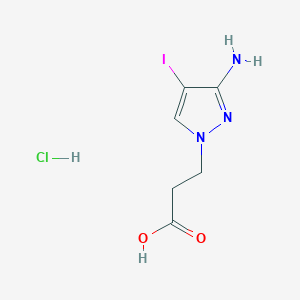![molecular formula C18H23N5O2 B12233614 4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12233614.png)
4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their PKB inhibition properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their CDK2 inhibition and anticancer activities.
Uniqueness
4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine stands out due to its unique combination of a pyridopyrimidine core with a morpholine ring, which enhances its binding affinity and specificity towards certain enzymes, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H23N5O2/c1-13-20-16-11-19-5-4-15(16)17(21-13)23-6-2-3-14(12-23)18(24)22-7-9-25-10-8-22/h4-5,11,14H,2-3,6-10,12H2,1H3 |
InChI Key |
BNKSYJFHQRPQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCCC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(Pyridin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12233531.png)
![3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12233534.png)
![1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12233552.png)

![4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12233573.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12233574.png)

![4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B12233589.png)

![N,5-dimethyl-N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12233593.png)
![3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12233594.png)
![2,2-Dimethyl-1-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12233599.png)
![6-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12233606.png)

